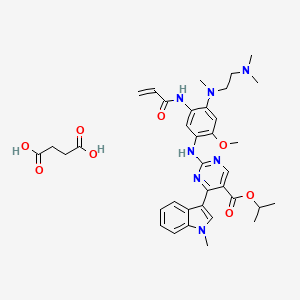
Mobocertinib succinate
Übersicht
Beschreibung
Mobocertinibsuccinat: ist ein neuartiger Tyrosinkinasehemmer, der zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) mit Exon-20-Insertionsmutationen des epidermalen Wachstumsfaktorrezeptors (EGFR) entwickelt wurde . Diese Verbindung ist besonders bedeutsam, da sie eine Untergruppe von NSCLC-Patienten anspricht, die aufgrund von Resistenzen gegen andere EGFR-Hemmer nur begrenzte Behandlungsmöglichkeiten haben .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Mobocertinibsuccinat beinhaltet die Reaktion von Mobocertinib mit Bernsteinsäure in Ethanol oder 2-Methyltetrahydrofuran (THF) . Das resultierende Gemisch wird unter vermindertem Druck eingeengt und durch präparative Dünnschichtchromatographie (TLC) mit einem Gemisch aus Methanol und Dichlormethan (DCM) gereinigt .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Mobocertinibsuccinat sind proprietär und beinhalten optimierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel mehrere Schritte der Synthese, Reinigung und Kristallisation, um das Endprodukt in der gewünschten Form zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of mobocertinib succinate involves the reaction of mobocertinib with succinic acid in ethanol or 2-methyl tetrahydrofuran (THF) . The resulting mixture is concentrated in vacuo and purified by preparative thin-layer chromatography (TLC) using a mixture of methanol and dichloromethane (DCM) .
Industrial Production Methods: Industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of synthesis, purification, and crystallization to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Reaktionstypen: Mobocertinibsuccinat unterliegt aufgrund seiner Struktur als Kinasehemmer hauptsächlich Substitutionsreaktionen . Es ist so konzipiert, dass es irreversibel an Exon-20-Insertionsmutationen von EGFR bindet und diese hemmt .
Häufige Reagenzien und Bedingungen: Die Synthese von Mobocertinibsuccinat beinhaltet Reagenzien wie Bernsteinsäure, Ethanol und 2-Methyltetrahydrofuran . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Bildung des gewünschten Produkts ohne nennenswerte Nebenreaktionen zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von Mobocertinib mit Bernsteinsäure gebildet wird, ist Mobocertinibsuccinat, der pharmazeutisch wirksame Bestandteil, der zur Behandlung von NSCLC verwendet wird .
Wissenschaftliche Forschungsanwendungen
Mobocertinibsuccinat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Wirkmechanismus
Mobocertinibsuccinat entfaltet seine Wirkung, indem es irreversibel an Exon-20-Insertionsmutationen von EGFR bindet und diese hemmt . Diese Hemmung verhindert die Autophosphorylierung von Tyrosinresten in der intrazellulären Domäne von EGFR, wodurch nachgeschaltete Signalwege blockiert werden, die das Zellüberleben und die Zellproliferation fördern . Zu den molekularen Zielstrukturen von Mobocertinibsuccinat gehören die mutierten Formen von EGFR, die mit Resistenzen gegen andere EGFR-Hemmer assoziiert sind .
Wirkmechanismus
Mobocertinib succinate exerts its effects by irreversibly binding to and inhibiting the EGFR exon 20 insertion mutations . This inhibition prevents the autophosphorylation of tyrosine residues in the intracellular domain of EGFR, thereby blocking downstream signaling pathways that promote cell survival and proliferation . The molecular targets of this compound include the mutant forms of EGFR, which are associated with resistance to other EGFR inhibitors .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Osimertinib: Ein weiterer Tyrosinkinasehemmer, der zur Behandlung von NSCLC mit EGFR T790M-Mutationen eingesetzt wird.
Erlotinib: Ein EGFR-Hemmer der ersten Generation, der zur Behandlung von NSCLC mit EGFR-Mutationen eingesetzt wird.
Einzigartigkeit von Mobocertinibsuccinat: Mobocertinibsuccinat ist einzigartig in seiner Fähigkeit, selektiv Exon-20-Insertionsmutationen von EGFR zu hemmen, die mit Resistenzen gegen andere EGFR-Hemmer assoziiert sind . Diese Spezifität macht es zu einer wertvollen therapeutischen Option für Patienten mit dieser besonderen genetischen Mutation .
Eigenschaften
IUPAC Name |
butanedioic acid;propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O4.C4H6O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26;5-3(6)1-2-4(7)8/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36);1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYAEUMTJQGKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2389149-74-8 | |
| Record name | Mobocertinib succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2389149748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




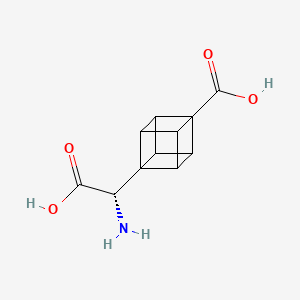

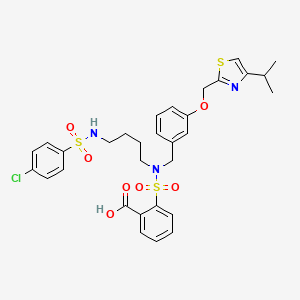
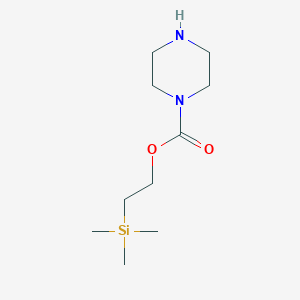
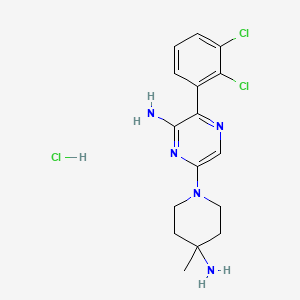
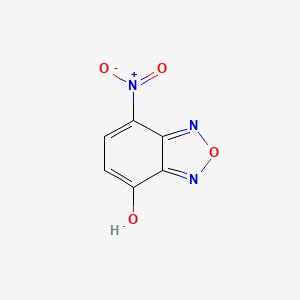
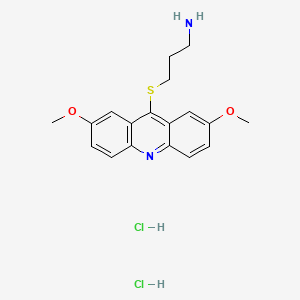


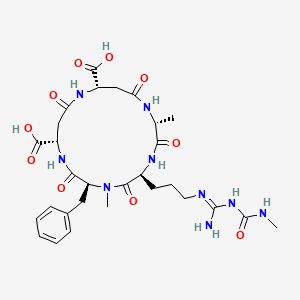
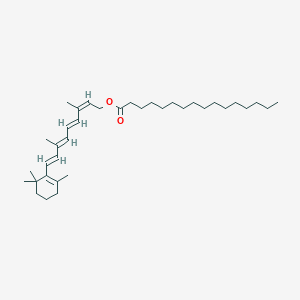
![Trans-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)
